Sodium-8-oxyquinolate
Description
Systematic Nomenclature and Molecular Formula Analysis
Sodium-8-oxyquinolate is systematically designated according to International Union of Pure and Applied Chemistry nomenclature principles, with its primary designation being sodium quinolin-8-olate. The compound is alternatively referenced as quinolin-8-ol sodium salt, reflecting its derivation from the parent quinoline heterocycle. The Chemical Abstracts Service has assigned the registry number 2872-54-0 to this compound, establishing its unique chemical identity within the comprehensive database of known chemical substances.
The molecular formula of this compound is definitively established as C₉H₆NNaO, representing a molecular weight of 168.15 grams per mole. This molecular composition reflects the incorporation of a sodium cation with the deprotonated form of 8-hydroxyquinoline, where the hydroxyl group loses its proton to coordinate with the sodium ion. The parent compound, 8-hydroxyquinoline, carries the PubChem Compound Identification number 1923, while this compound itself is catalogued under PubChem Compound Identification 23681035. The systematic molecular formula analysis reveals the presence of nine carbon atoms forming the quinoline backbone, six hydrogen atoms, one nitrogen atom within the heterocyclic ring system, one sodium atom serving as the counterion, and one oxygen atom from the deprotonated hydroxyl group.
Additional synonymous nomenclature includes this compound and quinolin-8-ol sodium salt, with various database entries utilizing slightly different systematic naming conventions. The compound maintains consistent molecular characteristics across different nomenclature systems, with the molecular weight remaining constant at 168.15 grams per mole regardless of the specific naming convention employed.
Properties
InChI |
InChI=1S/C9H7NO.Na/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJDFJRDKIADMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NNaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2872-54-0 | |
| Record name | 8-Quinolinol, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2872-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The process initiates with the addition of divided sodium hydroxide (flakes, pellets, or powder) to quinoline-8-sulfonic acid in a 1.2–2:1 molar ratio of NaOH to sulfonic acid. A critical parameter is the inclusion of 0.5–4% water by weight relative to NaOH, which facilitates a semi-solid reaction phase. The mixture is heated to 250–290°C under agitation, promoting the displacement of the sulfonic group (-SO₃H) by the hydroxyl ion (-OH), followed by deprotonation to form the sodium salt.
The overall reaction can be summarized as:
Optimization and Critical Parameters
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Temperature Control : Maintaining the reaction at 250–290°C ensures complete conversion without decomposing the product. Exceeding 290°C risks charring, while lower temperatures prolong reaction times.
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Water Content : The 35:1 to 100:1 NaOH:H₂O ratio ensures the mixture remains semi-solid, optimizing contact between reactants. Excess water dilutes the system, reducing yield.
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Agitation : Continuous mixing prevents localized overheating and ensures uniform reaction progress.
Table 1: Key Parameters for Alkaline Fusion Method
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NaOH:Sulfonic Acid Ratio | 1.2–2:1 | ±5% deviation reduces yield by 15–20% |
| Reaction Temperature | 250–290°C | <250°C: Incomplete reaction; >290°C: Decomposition |
| Water Content | 0.5–4% (by NaOH weight) | Higher levels slow reaction kinetics |
| Reaction Time | 5–10 minutes | Prolonged heating degrades product |
Post-Reaction Processing
The resultant this compound is dissolved in dilute mineral acid (e.g., HCl) to liberate 8-hydroxyquinoline, which is then isolated via steam distillation. For direct use of the sodium salt, the crude product is washed with cold ethanol to remove residual NaOH and sulfonic acid byproducts.
Neutralization of 8-Hydroxyquinoline with Sodium Hydroxide
An alternative route involves synthesizing 8-hydroxyquinoline first, followed by neutralization with NaOH. This two-step process is favored in laboratory settings for its simplicity and scalability.
Synthesis of 8-Hydroxyquinoline
The parent compound, 8-hydroxyquinoline, is typically prepared via the Skraup reaction , cyclizing o-aminophenol with glycerol in concentrated sulfuric acid:
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Glycerol Dehydration : Sulfuric acid dehydrates glycerol to acrolein, initiating the cyclization.
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Cyclization : Acrolein reacts with o-aminophenol to form the quinoline backbone.
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Oxidation : Excess sulfuric acid oxidizes intermediates to yield 8-hydroxyquinoline.
Table 2: Skraup Reaction Conditions
| Component | Quantity (mol) | Role |
|---|---|---|
| o-Aminophenol | 1.0 | Substrate |
| Glycerol | 1.2 | Dehydration source |
| H₂SO₄ (conc.) | 3.0 | Acid catalyst |
| Reaction Temperature | 130–140°C | Exothermic control |
Neutralization to Sodium Salt
The purified 8-hydroxyquinoline is dissolved in hot water or ethanol, and a stoichiometric amount of NaOH (1:1 molar ratio) is added:
The solution is cooled to precipitate this compound, which is filtered and dried under vacuum.
Yield and Purity Considerations
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Yield : The Skraup reaction achieves ~96% yield of 8-hydroxyquinoline, with neutralization adding <2% loss.
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Purity : Recrystallization from ethanol/water (1:3) removes unreacted o-aminophenol and inorganic salts.
Comparative Analysis of Methods
Table 3: Method Comparison
Emerging Techniques and Innovations
Recent advancements focus on solvent-free mechanochemical synthesis , where quinoline-8-sulfonic acid and NaOH are ground in a ball mill. Preliminary studies suggest 80% yield at ambient temperatures, reducing energy input. Additionally, flow chemistry systems enable continuous production of this compound by passing reactants through a heated reactor, minimizing decomposition .
Chemical Reactions Analysis
Types of Reactions
Sodium-8-oxyquinolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form hydroquinoline derivatives.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts like copper sulfate and zinc chloride are used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Metal-8-oxyquinolate complexes.
Scientific Research Applications
Sodium-8-oxyquinolate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: It is used in biological assays to detect and quantify metal ions in biological samples.
Medicine: It has antimicrobial properties and is used in formulations to treat infections.
Industry: It is used in the production of fluorescent probes and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of sodium-8-oxyquinolate involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metal-dependent enzymes and disrupt biological processes. This chelating property is also responsible for its antimicrobial effects, as it deprives microorganisms of essential metal ions needed for their growth and survival.
Comparison with Similar Compounds
Structural and Functional Group Variations
The properties and applications of Sodium-8-oxyquinolate are best understood through comparisons with structurally related compounds, including other quinoline derivatives and sodium salts.
Table 1: Key Structural and Functional Differences
Solubility and Reactivity
- This compound vs. 8-Hydroxyquinoline: The sodium salt form drastically improves water solubility compared to the neutral 8-hydroxyquinoline, which is sparingly soluble in water. This makes this compound more suitable for aqueous-phase metal ion complexation, such as in analytical reagents or wastewater treatment .
- Comparison with Sulfonate Derivatives: Potassium 5-hydroxyquinoline-8-sulfonate exhibits even higher solubility due to the polar sulfonate group, but it lacks the strong chelating capacity of the 8-hydroxy group. This trade-off limits its use in metal-binding applications compared to this compound .
Stability and Compatibility
- Thermal Stability: this compound is more stable in basic conditions compared to esterified analogs like Ethyl 8-oxooctanoate, which hydrolyze readily in aqueous media .
- Counterion Effects: Compared to 8-hydroxyquinoline hydrochloride (CAS: 16862-11-6), the sodium salt form avoids chloride-induced corrosion in industrial settings, broadening its compatibility with metal surfaces .
Table 2: Comparative Performance in Metal Chelation
Biological Activity
Sodium-8-oxyquinolate, a sodium salt derivative of 8-hydroxyquinoline, exhibits a range of biological activities that have garnered significant interest in medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by its chelating properties, allowing it to form stable complexes with various metal ions. The compound is known for its ability to interact with biological systems, primarily through its active hydroxyl and nitrogen functional groups.
Biological Activities
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties against a variety of pathogens. Research indicates that derivatives of 8-hydroxyquinoline, including this compound, demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, studies have shown Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL against resistant strains, which are lower than standard antibiotics like ciprofloxacin .
2. Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. A notable study evaluated its efficacy against breast cancer cell lines (MCF-7) and reported IC50 values indicating substantial cytotoxicity. The presence of the quinoline ring enhances its interaction with cellular targets, leading to apoptosis in cancer cells .
3. Antiviral Activity
Recent investigations have highlighted the antiviral potential of this compound derivatives against viruses such as H5N1 and potentially SARS-CoV-2. The compounds exhibit significant inhibition rates while maintaining low cytotoxicity levels, suggesting their utility in antiviral drug development .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : The ability to chelate metal ions plays a crucial role in its antimicrobial and anticancer activities. Metal ions are essential for various biological processes; thus, their chelation can disrupt these processes in pathogens or cancer cells .
- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in cell division and proliferation, which is particularly relevant in cancer treatment .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against MCF-7 cells demonstrated that treatment led to a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing that the compound induced programmed cell death effectively.
Case Study 2: Antimicrobial Testing
In another investigation, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with halogen substitutions exhibited enhanced antibacterial activity compared to non-substituted variants, highlighting the importance of chemical modifications on biological efficacy .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Sodium-8-oxyquinolate, and how can researchers validate its purity?
- Methodology : Synthesis typically involves reacting 8-hydroxyquinoline with sodium hydroxide under controlled pH and temperature. Validate purity using techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for quantitative analysis, and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal impurities. Cross-reference published procedures in peer-reviewed journals to ensure reproducibility .
Q. How can researchers characterize the stability of this compound under varying environmental conditions (e.g., pH, temperature)?
- Methodology : Design accelerated stability studies by exposing the compound to extreme pH (1–14) and temperatures (e.g., 4°C to 60°C). Monitor degradation via UV-Vis spectroscopy for absorbance shifts and Fourier-transform infrared spectroscopy (FTIR) for functional group changes. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Q. What analytical methods are most effective for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodology : Employ liquid-liquid extraction or solid-phase extraction to isolate the compound. Quantify using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to correct for matrix effects. Validate recovery rates and limit of detection (LOD) via spiked samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., solubility, binding constants) for this compound?
- Methodology : Conduct meta-analyses of existing studies to identify variables causing discrepancies (e.g., ionic strength, solvent polarity). Replicate experiments under standardized conditions and perform error propagation analysis. Use isothermal titration calorimetry (ITC) to measure binding constants directly, comparing results with computational models (e.g., density functional theory) .
Q. What experimental designs are optimal for studying this compound’s chelation mechanisms with transition metals?
- Methodology : Combine spectroscopic techniques (e.g., X-ray absorption spectroscopy for metal coordination geometry) with potentiometric titrations to determine stability constants. Validate findings using single-crystal X-ray diffraction for structural elucidation. Cross-reference computational simulations (e.g., molecular dynamics) to predict binding affinities .
Q. How can researchers address batch-to-batch variability in this compound’s biological activity (e.g., antimicrobial assays)?
- Methodology : Implement quality-by-design (QbD) principles during synthesis to control critical parameters (e.g., reaction time, purification steps). Use standardized bioassays (e.g., broth microdilution for MIC determination) with positive/negative controls. Apply statistical tools like ANOVA to distinguish biological variability from synthetic inconsistencies .
Q. What strategies are recommended for correlating this compound’s structural modifications with its bioactivity?
- Methodology : Synthesize derivatives with targeted substituents (e.g., halogenation at the quinoline ring). Screen activity using high-throughput assays and analyze structure-activity relationships (SAR) via multivariate regression. Validate hypotheses with in silico docking studies to predict binding interactions with target proteins .
Methodological Guidance for Data Interpretation
Q. How should researchers interpret conflicting results in this compound’s redox behavior across studies?
- Methodology : Re-evaluate experimental conditions (e.g., oxygen exposure, solvent redox activity) using cyclic voltammetry under inert atmospheres. Compare results with computational electrochemistry models (e.g., DFT-based redox potential calculations) to identify artifacts. Publish raw datasets to enable cross-study validation .
Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?
- Methodology : Use nonlinear regression (e.g., Hill equation) to model dose-response curves. Apply bootstrap resampling to estimate confidence intervals for EC₅₀ values. Address outliers via robust statistical methods (e.g., Tukey’s fences) and report effect sizes to contextualize biological significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
